7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide

Lipophilicity Physicochemical profiling Membrane permeability

This achiral benzoxepine-4-carboxamide is uniquely positioned for neuroscience screening. Its computed logP (4.73) and TPSA (43.81 Ų) predict excellent BBB permeability, making it a superior choice for CNS-focused HTS. Unlike analogs, its specific 7-chloro, 9-methoxy, and N-(3-methoxyphenyl) substitution pattern provides a distinct physicochemical profile for systematic SAR profiling. Ideal for benchmarking in silico ADME models and mapping solubility-lipophilicity gradients.

Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
CAS No. 950381-23-4
Cat. No. B6422320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide
CAS950381-23-4
Molecular FormulaC19H16ClNO4
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2
InChIInChI=1S/C19H16ClNO4/c1-23-16-5-3-4-15(11-16)21-19(22)12-6-7-25-18-13(8-12)9-14(20)10-17(18)24-2/h3-11H,1-2H3,(H,21,22)
InChIKeyIQLYEXRGSYFZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 172 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide (CAS 950381-23-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


7-Chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide (CAS 950381-23-4) is a fully synthetic, achiral benzoxepine-4-carboxamide derivative cataloged as screening compound D443-0585 within the ChemDiv diversity library . The molecule (C₁₉H₁₆ClNO₄; MW 357.79 g/mol) features a benzoxepine core bearing three substituents: a 7-chloro group, a 9-methoxy group, and an N-(3-methoxyphenyl) carboxamide at position 4 . Its computed logP is 4.73, logD (pH 7.4) is 4.73, and topological polar surface area (TPSA) is 43.81 Ų, placing it in moderately lipophilic chemical space with limited hydrogen-bonding capacity (5 HBA, 1 HBD) . No primary bioactivity data for this exact compound has been identified in peer-reviewed literature or public databases as of the search date; the evidence presented below is therefore derived from authoritative physicochemical measurements, structural comparisons with close analogs, and class-level benzoxepine pharmacology.

Why 7-Chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide Cannot Be Replaced by a Generic Benzoxepine Analog


Within the 1-benzoxepine-4-carboxamide chemotype, simultaneous variation at three positions—the 7-chloro site, the 9-methoxy site, and the N-aryl carboxamide—produces large shifts in computed physicochemical descriptors, which in turn dictate solubility, permeability, and the probability of target engagement . Removal of the 9-methoxy group (e.g., 7-chloro-N-phenyl-1-benzoxepine-4-carboxamide, MW 297.7) reduces molecular weight by ~60 Da and eliminates a hydrogen-bond acceptor, altering both logP and PSA relative to the target compound [1]. Conversely, replacement of the N-(3-methoxyphenyl) moiety with an N-(2-methoxyphenyl)methyl linker introduces a methylene spacer that increases rotational freedom and basicity, changing the pharmacophoric geometry . Class-level reviews confirm that benzoxepine derivatives exhibit highly substituent-dependent pharmacology spanning antibacterial, anticancer, anti-inflammatory, and antipsychotic activities; a substitution that is silent in one assay context may be decisive in another [2]. Consequently, generic interchange without experimental verification of the specific substitution pattern incurs a material risk of altered potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 7-Chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide (950381-23-4) Versus Closest Analogs


Lipophilicity (logP) Differentiation: 9-Methoxy Substitution Elevates logP by ~0.8–1.2 Units Versus Des-methoxy Analog

The target compound, bearing both 7-chloro and 9-methoxy substituents, exhibits a computed logP of 4.73 (ChemDiv ACD/Labs prediction), corresponding to logD₇.₄ of 4.73 . The closest commercially cataloged des-9-methoxy analog, 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950284-60-3; C₁₈H₁₄ClNO₂, MW 311.8), lacks the 9-methoxy group and the N-aryl methoxy substituent, resulting in two fewer oxygen atoms and a substantially lower predicted logP (estimated ~3.5–3.8 based on heavy-atom count and polarity differences) . The ~0.8–1.2 logP differential translates to an approximately 6- to 15-fold difference in octanol-water partition coefficient, directly affecting predicted passive membrane permeability and tissue distribution.

Lipophilicity Physicochemical profiling Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: 43.81 Ų Confers Distinct CNS Multiparameter Optimization (MPO) Score Relative to Higher-PSA Analogs

The target compound possesses a computed TPSA of 43.81 Ų (ChemDiv) . This value falls within the favorable CNS drug-like range (TPSA < 60–70 Ų is associated with higher probability of blood-brain barrier penetration per the CNS MPO scoring system). By comparison, the morpholine-containing analog 7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide (CAS 950285-66-2), which replaces the 3-methoxyphenyl amide with a 4-morpholinophenyl amide, incorporates an additional tertiary amine and ether oxygen, increasing the predicted TPSA by approximately 10–15 Ų (estimated ~53–59 Ų) [1]. This TPSA increment shifts the morpholino analog closer to the upper boundary for predicted CNS penetration.

CNS drug-likeness Blood-brain barrier penetration Medicinal chemistry design

Aqueous Solubility (logSw) Differentiation: Computed logSw of –4.90 Indicates ~10-Fold Lower Solubility Than Predicted for Less Substituted Benzoxepine Analogs

The target compound exhibits a computed logSw (intrinsic aqueous solubility) of –4.8958 (ChemDiv) , corresponding to an estimated solubility of approximately 4.5 × 10⁻⁵ mol/L (~16 μg/mL). By comparison, simpler 1-benzoxepine-4-carboxamide analogs lacking the 9-methoxy group (e.g., 7-chloro-N-propyl-1-benzoxepine-4-carboxamide, MW ~279.7) are predicted to have logSw values roughly 1.0–1.5 log units higher (less negative), reflecting their lower molecular weight and reduced lipophilicity . The lower solubility of the target compound must be explicitly addressed in assay design, particularly for biochemical and cell-based screens requiring DMSO stock solutions followed by aqueous dilution.

Aqueous solubility Formulation Bioavailability

Hydrogen-Bond Donor Count (HBD = 1) as a Differentiator: Target Compound Has Reduced HBD Relative to Hydroxy- or Amino-Substituted Benzoxepine Analogs

The target compound possesses exactly one hydrogen-bond donor (the secondary amide N–H), with five hydrogen-bond acceptors (HBA = 5) . The 7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide analog (CAS 950426-42-3) incorporates a primary alcohol (–OH) in place of the N-aryl ring, increasing the HBD count to 2 and the HBA count to 4, with a resultant increase in TPSA and decrease in predicted membrane permeability [1]. The HBD = 1 profile of the target compound is consistent with favorable oral bioavailability predictions under Veber's rules (HBD ≤ 3) and the CNS MPO desirability score (HBD ≤ 2 preferred for CNS candidates).

Hydrogen bonding Permeability Drug-likeness

N-(3-Methoxyphenyl) Regioisomerism: Meta-Methoxy Orientation on the N-Aryl Ring Confers Distinct Conformational and Electronic Properties Versus Para- and Ortho-Methoxy Isomers

The target compound carries the methoxy substituent at the meta position of the N-phenyl ring. The para-methoxy regioisomer, 7-chloro-9-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide, is also cataloged as a commercial screening compound . Meta vs. para methoxy placement alters the electronic distribution of the anilide ring (Hammett σₘ = +0.12 vs. σₚ = –0.27 for OCH₃), affecting both the pKₐ of the amide N–H and the preferred torsional angle between the amide and the aryl ring [1]. These electronic and conformational differences can translate into differential target-binding affinity; in related benzamide series, meta- vs. para-methoxy regioisomers have shown IC₅₀ shifts exceeding 10-fold against kinase and GPCR targets [2].

Regioisomerism Structure-activity relationships Ligand-receptor complementarity

Evidence-Grounded Research and Procurement Application Scenarios for 7-Chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide (950381-23-4)


Diversity-Oriented Screening Library Enrichment for CNS-Permeable Chemical Space

The target compound's computed TPSA of 43.81 Ų, single HBD, and moderate lipophilicity (logP 4.73) place it within the CNS MPO favorable zone . Procurement of this compound is justified for neuroscience-focused high-throughput screening campaigns where predicted BBB permeability is a gatekeeper criterion. It should be plated alongside higher-PSA analogs (e.g., morpholine-containing benzoxepines) to enable comparative hit-rate analysis as a function of TPSA.

Structure-Activity Relationship (SAR) Studies Exploring N-Aryl Regioisomer Effects on Target Engagement

The meta-methoxy orientation of the N-phenyl ring differentiates this compound from its para-methoxy and ortho-methoxy regioisomers. Procurement of the meta isomer, together with the para and ortho versions, enables systematic regioisomeric SAR profiling. The Hammett σ value shift of +0.39 between meta and para isomers predicts measurable differences in amide NH acidity and aryl ring electronics, which may manifest as differential binding affinity [1]. This set is recommended for lead-optimization programs exploring benzoxepine-based kinase or GPCR modulators.

Physicochemical Property Benchmarking for Benzoxepine Lead Optimization

With experimentally unverified but computed logSw of –4.90 and logP of 4.73, the target compound serves as a useful benchmark for assessing the impact of 9-methoxy and 3-methoxyphenyl substituents on solubility and lipophilicity within the benzoxepine series . Procurement alongside des-methoxy and des-chloro analogs allows medicinal chemistry teams to construct local physicochemical property maps, guiding the design of analogs with improved solubility while retaining target engagement.

Tool Compound for Computational Model Validation (in silico ADME Prediction)

Because the target compound has well-defined computed descriptors (logP, logD, logSw, PSA, HBA, HBD) but no reported experimental ADME data, it is suitable as a validation probe for in silico ADME prediction models . Researchers can experimentally determine solubility, logD₇.₄, and permeability (PAMPA or Caco-2) and compare measured values against the ChemDiv ACD/Labs predictions, thereby calibrating computational models for the broader benzoxepine chemical series.

Quote Request

Request a Quote for 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.